1-Ethoxy-3-nitro-5-(trifluoromethyl)benzene
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Overview
Description
1-Ethoxy-3-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F3NO3 It is characterized by the presence of an ethoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethoxy-3-nitro-5-(trifluoromethyl)benzene typically involves the nitration of 1-ethoxy-5-(trifluoromethyl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration Reaction:
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Ethoxy-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Product: 1-Ethoxy-3-amino-5-(trifluoromethyl)benzene.
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Substitution: : The ethoxy group can be substituted by nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of phenoxide intermediates.
Product: Depending on the nucleophile used, various substituted products can be obtained.
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Oxidation: : The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Product: 1-Ethoxy-3-nitro-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
1-Ethoxy-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly those targeting specific biochemical pathways.
Industry: It is used in the development of agrochemicals and materials science, where its trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-nitro-5-(trifluoromethyl)benzene and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-associated processes.
Comparison with Similar Compounds
1-Ethoxy-3-nitro-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can influence its reactivity and applications.
1-Nitro-3,5-bis(trifluoromethyl)benzene:
1-Ethoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: The presence of a fluorine atom adds another layer of complexity to its chemical behavior and applications.
These comparisons highlight the unique aspects of this compound, particularly its combination of functional groups that confer specific chemical and physical properties.
Properties
Molecular Formula |
C9H8F3NO3 |
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Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-ethoxy-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8-4-6(9(10,11)12)3-7(5-8)13(14)15/h3-5H,2H2,1H3 |
InChI Key |
ODHRJCZDIXRFGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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